6-Chloroquinazolin-4-amine
Overview
Description
6-Chloroquinazolin-4-amine is a heterocyclic compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. It is a versatile molecule that can be used to prepare a variety of compounds, including drugs, agrochemicals, and polymers. In addition, it is used as an intermediate for the preparation of several pharmaceuticals and agrochemicals.
Scientific Research Applications
- Quinazoline derivatives have been found to have anti-cancer properties .
- The outcomes of these studies also vary, but in general, many quinazoline derivatives have shown promise in inhibiting the growth of various types of cancer cells .
- Some quinazoline derivatives have anti-inflammatory properties .
- The outcomes of these studies have shown that some quinazoline derivatives can effectively reduce inflammation .
- Quinazoline derivatives have been studied for their anti-bacterial properties .
- These studies have found that some quinazoline derivatives can inhibit the growth of certain bacteria .
- Some quinazoline derivatives have analgesic, or pain-relieving, properties .
- These studies have found that some quinazoline derivatives can effectively relieve pain .
- Quinazoline derivatives have been studied for their anti-viral properties .
- These studies have found that some quinazoline derivatives can inhibit the growth of certain viruses .
Anti-cancer
Anti-inflammatory
Anti-bacterial
Analgesic
Anti-virus
Anti-cytotoxin
- Some quinazoline derivatives have been found to have anti-spasm properties .
- The outcomes of these studies have shown that some quinazoline derivatives can effectively reduce spasms .
- Quinazoline derivatives have been studied for their anti-tuberculosis properties .
- These studies have found that some quinazoline derivatives can inhibit the growth of Mycobacterium tuberculosis .
- Some quinazoline derivatives have anti-oxidation properties .
- These studies have found that some quinazoline derivatives can effectively reduce oxidation levels .
- Quinazoline derivatives have been studied for their anti-malarial properties .
- These studies have found that some quinazoline derivatives can inhibit the growth of Plasmodium parasites .
- Some quinazoline derivatives have anti-hypertension properties .
- These studies have found that some quinazoline derivatives can effectively reduce blood pressure .
Anti-spasm
Anti-tuberculosis
Anti-oxidation
Anti-malarial
Anti-hypertension
Anti-obesity
properties
IUPAC Name |
6-chloroquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYOLSIBCDCWQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30313175 | |
Record name | 6-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinazolin-4-amine | |
CAS RN |
19808-35-6 | |
Record name | 19808-35-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloroquinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30313175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.